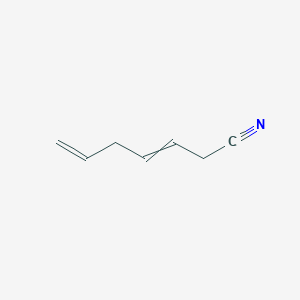

Hepta-3,6-dienenitrile

Description

Hepta-3,6-dienenitrile (C₇H₉N) is an unsaturated nitrile characterized by conjugated double bonds at positions 3 and 4. For instance, derivatives such as x-methyl-2-carbomethoxy-2-azabicyclo[3.2.0]hepta-3,6-dienes exhibit rapid oxidation in air but stability under inert conditions, with prominent molecular ions (m/e 165) in mass spectrometry . These properties suggest that this compound may share similar reactivity patterns, particularly sensitivity to oxidative environments.

Properties

CAS No. |

62393-15-1 |

|---|---|

Molecular Formula |

C7H9N |

Molecular Weight |

107.15 g/mol |

IUPAC Name |

hepta-3,6-dienenitrile |

InChI |

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2,4-5H,1,3,6H2 |

InChI Key |

WBSMPAAFNGXUDE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-3,6-dienenitrile can be synthesized through various methods, including free-radical cyclizations. One common approach involves the treatment of 2-(N-methylanilino)-alka-2,5-dienenitriles with Bu3SnH (tributyltin hydride) and a radical initiator such as azoisobutyronitrile (AIBN) in refluxing deoxygenated anhydrous benzene . This reaction typically yields the desired compound in good yields.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification, and quality control to ensure the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions: Hepta-3,6-dienenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives or substituted nitriles.

Scientific Research Applications

Hepta-3,6-dienenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hepta-3,6-dienenitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of conjugated double bonds and the nitrile group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,7-Dimethylocta-2,6-dienenitrile (Citral Nitrile)

- Molecular Formula : C₁₀H₁₅N

- Molecular Weight : 149.23 g/mol

- CAS No.: 5146-66-7

- Key Properties: A mixture of isomers used in fragrance industries due to its citrus-like odor. Structural similarity to Hepta-3,6-dienenitrile lies in the conjugated dienenitrile backbone.

3,3,6-Trimethylhepta-4,6-dienenitrile

- CAS No.: 72335-23-0

- No direct hazard data available, but structural analogs suggest caution in handling .

1-Heptanenitrile

- Molecular Formula : C₇H₁₃N

- Boiling Point : 51.9°C

- Comparison :

- Saturated nitrile lacking conjugated double bonds.

- Lower boiling point and higher stability than unsaturated nitriles like this compound.

Key Research Findings

- Reactivity Trends : Unsaturated nitriles with conjugated dienes (e.g., this compound derivatives) exhibit heightened sensitivity to oxidation, necessitating inert storage conditions . In contrast, saturated analogs like 1-Heptanenitrile are more stable .

- Structural Impact on Hazards : Methyl substitution patterns influence reactivity. For example, 3,7-Dimethylocta-2,6-dienenitrile’s classification as a SIN List substance underscores the risks associated with electron-deficient nitriles .

- Spectroscopic Signatures : Mass spectra of this compound derivatives show strong molecular ions (m/e 165), aiding in identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.